2-methoxy-N-(2-methoxyethyl)ethane-1-sulfonamide
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Overview
Description
2-methoxy-N-(2-methoxyethyl)ethane-1-sulfonamide is a chemical compound with the molecular formula C₆H₁₅NO₄S and a molecular weight of 197.26 g/mol . It is known for its applications in various scientific research fields due to its unique chemical properties.
Preparation Methods
The synthesis of 2-methoxy-N-(2-methoxyethyl)ethane-1-sulfonamide typically involves the reaction of 2-methoxyethylamine with ethanesulfonyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified using standard techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
2-methoxy-N-(2-methoxyethyl)ethane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles like amines or thiols.
Scientific Research Applications
2-methoxy-N-(2-methoxyethyl)ethane-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in biochemical studies to investigate enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 2-methoxy-N-(2-methoxyethyl)ethane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with the active sites of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt metabolic pathways and cellular processes, making it useful in the development of therapeutic agents .
Comparison with Similar Compounds
2-methoxy-N-(2-methoxyethyl)ethane-1-sulfonamide can be compared with other sulfonamide compounds, such as:
Methanesulfonamide: Similar in structure but lacks the methoxyethyl group, making it less versatile in certain applications.
N-ethyl-N-methylmethanesulfonamide: Contains different alkyl groups, leading to variations in chemical reactivity and biological activity.
N-(2-hydroxyethyl)methanesulfonamide: The presence of a hydroxyl group instead of a methoxy group alters its solubility and reactivity.
These comparisons highlight the unique properties of this compound, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2-methoxy-N-(2-methoxyethyl)ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO4S/c1-10-4-3-7-12(8,9)6-5-11-2/h7H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDCPRMFXZRQOQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNS(=O)(=O)CCOC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1216404-85-1 |
Source
|
Record name | 2-methoxy-N-(2-methoxyethyl)ethane-1-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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